Stereochemical Advantage: 2-Fold Higher Potency Against L. donovani Promastigotes vs. Enantiomer 1a
Antileishmanial agent-18 (Compound 1e) exhibits a promastigote IC50 of 28.32 ± 1.38 µM, which is approximately 2-fold more potent than its enantiomer 1a (IC50 = 52.59 ± 1.44 µM) [1]. The eudismic ratio (1a/1e) is 0.54, confirming that the unnatural stereochemical configuration of 1e is a critical determinant of potency in the insect stage of the parasite [1].
| Evidence Dimension | In vitro potency against L. donovani promastigotes |
|---|---|
| Target Compound Data | IC50 = 28.32 ± 1.38 µM (Antileishmanial agent-18 / Compound 1e) |
| Comparator Or Baseline | Enantiomer 1a: IC50 = 52.59 ± 1.44 µM |
| Quantified Difference | 1.86-fold more potent; eudismic ratio (1a/1e) = 0.54 |
| Conditions | 3-day incubation; dose–response curve; L. donovani promastigotes |
Why This Matters
For researchers investigating stereochemistry–activity relationships or requiring a tool compound with a defined stereochemical potency window, antileishmanial agent-18 provides a 2-fold differentiation from its enantiomer that cannot be achieved with racemic mixtures or alternate enantiomers.
- [1] Hassan AHE, Phan TN, Yoon S, Lee CJ, Jeon HR, Kim SH, No JH, Lee YS. Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of Leishmania donovani. J Enzyme Inhib Med Chem. 2021;36(1):1922-1930. View Source
